Oral Bioavailability of MDL 101146 Enables Systemic HNE Inhibition Compared to IV-Only Alternatives
MDL 101146 demonstrates oral bioavailability that enables systemic inhibition of human neutrophil elastase (HNE)-induced pathology, a property absent in clinically established HNE inhibitors such as Sivelestat which requires continuous intravenous infusion [1]. In the hamster model of HNE-induced acute pulmonary hemorrhage, oral administration of MDL 101146 at 10, 25, and 50 mg/kg produced dose-dependent inhibition of bronchoalveolar hemorrhage with an ED50 of 15 mg/kg p.o. [2]. In contrast, Sivelestat exhibits an oral bioavailability of approximately 0% and cannot be administered orally for systemic HNE inhibition [3]. Intravenous administration of MDL 101146 demonstrated an ED50 of 0.5 mg/kg i.v. in the same hemorrhage model, confirming systemic availability independent of administration route [2].
| Evidence Dimension | In vivo oral efficacy: ED50 for inhibition of HNE-induced pulmonary hemorrhage |
|---|---|
| Target Compound Data | ED50 = 15 mg/kg (oral administration) |
| Comparator Or Baseline | Sivelestat: Oral bioavailability ~0%, requires intravenous infusion; no oral ED50 achievable |
| Quantified Difference | MDL 101146 achieves quantifiable oral efficacy (ED50 = 15 mg/kg p.o.); Sivelestat has no oral activity |
| Conditions | Hamster model; HNE intratracheal instillation; hemoglobin quantification in bronchoalveolar fluid; single oral dose 1 hour before HNE challenge |
Why This Matters
For chronic disease models requiring extended dosing (e.g., arthritis, emphysema), oral administration via MDL 101146 eliminates the need for continuous infusion pumps or repeated intravenous access, reducing experimental complexity and animal stress.
- [1] Janusz MJ, Durham SL, et al. J Pharmacol Exp Ther. 1994;270(1):185-91. PMID: 8035315. View Source
- [2] CureHunter Summary: Pharmacology of MDL 101,146: a potent orally active inhibitor of human neutrophil elastase. Based on Janusz MJ et al., J Pharmacol Exp Ther. 1994;270(1):185-91. PMID: 8035315. View Source
- [3] Zeiher BG, Matsuoka S, Kawabata K, Repine JE. Neutrophil elastase and acute lung injury: prospects for sivelestat and other neutrophil elastase inhibitors as therapeutics. Crit Care Med. 2002;30(5 Suppl):S281-S287. View Source
